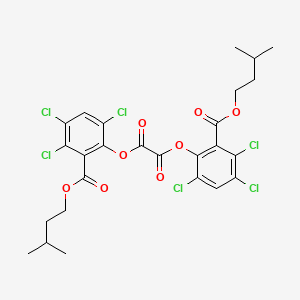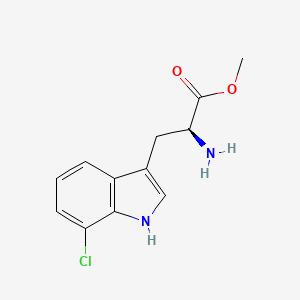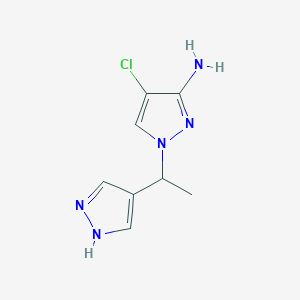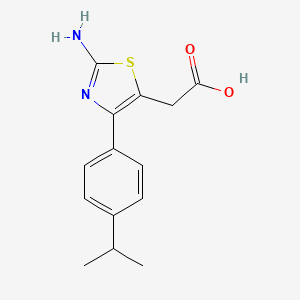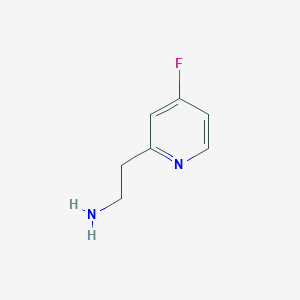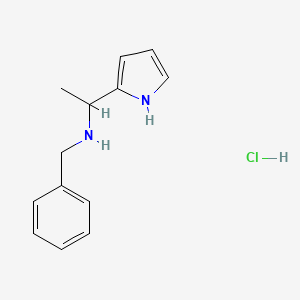
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C13H17ClN2 and a molecular weight of 236.74 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrrole ring through an ethanamine linkage, forming a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride typically involves the reaction of benzyl chloride with 1-(1H-pyrrol-2-yl)ethanamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of N-methyl-1-(1H-pyrrol-2-yl)ethanamine.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine hydrochloride
- N-benzyl-N-methyl-2-(2-pyrazinyl)ethanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is unique due to its specific structural features, such as the presence of a pyrrole ring and a benzyl group. These structural elements confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17ClN2 |
|---|---|
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
N-benzyl-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-11(13-8-5-9-14-13)15-10-12-6-3-2-4-7-12;/h2-9,11,14-15H,10H2,1H3;1H |
Clé InChI |
OFYZGYOHERXNOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CN1)NCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


